[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid
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Overview
Description
[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Ester Linkage: The protected amino acid is then reacted with phenylpropoxyacetic acid to form the ester linkage. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it to the corresponding alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: The Fmoc group is typically removed using piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid derivatives.
Scientific Research Applications
[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoic acid
Uniqueness
[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropoxy]acetic acid is unique due to the presence of the phenylpropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Fmoc-protected amino acids and influences its reactivity and applications in synthesis.
Properties
IUPAC Name |
2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)17-31-15-19(14-18-8-2-1-3-9-18)27-26(30)32-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMRLKOZBXAFRU-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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